3-(Ethylamino)-3-oxopropanoic acid

説明

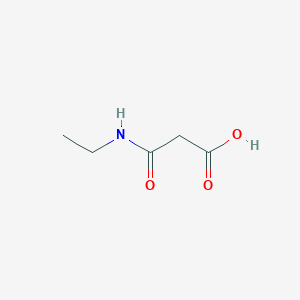

Structure

3D Structure

特性

IUPAC Name |

3-(ethylamino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWNTZTUAQDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773098-59-2 |

Source

|

| Record name | 2-(ethylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)-3-oxopropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(Ethylamino)-3-oxopropanoic acid, also known as N-ethylmalonamic acid, is a dicarboxylic acid monoamide derivative. Its structure, featuring both a carboxylic acid and a secondary amide, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. The information is presented to be a practical resource for researchers in drug discovery and chemical development.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step process starting from diethyl malonate. The initial step involves the mono-amidation of the diester with ethylamine, followed by the selective hydrolysis of the remaining ethyl ester to the desired carboxylic acid.

Synthetic Scheme

The overall reaction can be depicted as follows:

Step 1: Amidation Diethyl malonate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.

Step 2: Hydrolysis The resulting ethyl ester is selectively hydrolyzed under basic conditions, followed by acidification to yield this compound.

Experimental Protocol: Synthesis

Materials:

-

Diethyl malonate

-

Ethylamine (70% solution in water or anhydrous in a suitable solvent)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in ethanol (approx. 2 M concentration).

-

Cool the solution in an ice bath.

-

Slowly add ethylamine (1.1 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether and wash with 1M HCl followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(ethylamino)-3-oxopropanoate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise while stirring.

-

Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

-

A white precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification if necessary.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The expected physical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be similar to ethylmalonic acid (112-114 °C)[2] |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents. |

| CAS Number | 773098-59-2[3] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

Table 2.1: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | s | 2H | -CO-CH₂ -COOH |

| 3.25 | q | 2H | -NH-CH₂ -CH₃ |

| 1.12 | t | 3H | -NH-CH₂-CH₃ |

Note: In a non-deuterated solvent like DMSO-d₆, expect a broad singlet for the COOH proton (>10 ppm) and a triplet for the NH proton (~8 ppm).

Table 2.2: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ ppm) | Assignment |

| ~175 | C OOH |

| ~172 | C O-NH- |

| ~42 | -CO-C H₂-COOH |

| ~35 | -NH-C H₂-CH₃ |

| ~14 | -NH-CH₂-C H₃ |

Table 2.3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad, Strong | O-H stretch of carboxylic acid[4] |

| ~3300 | Medium | N-H stretch of secondary amide[5] |

| ~1720 | Strong | C=O stretch of carboxylic acid[6] |

| ~1640 | Strong | C=O stretch (Amide I band) of secondary amide[5] |

| ~1550 | Medium | N-H bend (Amide II band) of secondary amide[5] |

| ~1400 | Medium | C-N stretch |

Table 2.4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 131 | [M]⁺ (Molecular Ion) |

| 114 | [M - NH₃]⁺ or [M - OH]⁺ |

| 86 | [M - COOH]⁺ |

| 72 | [M - CH₂COOH]⁺ |

| 44 | [CH₃CH₂NH]⁺ |

Experimental Protocols: Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

-

Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data to identify the chemical shifts of all unique carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Logic

Caption: Logical flow of analytical methods for characterization.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-ethylmalonamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-ethylmalonamic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a hypothesized spectroscopic profile based on established principles and data from analogous chemical structures. The methodologies and analytical workflows detailed herein provide a robust framework for the characterization of N-ethylmalonamic acid and related malonamic acid derivatives.

Synthesis of N-ethylmalonamic Acid: An Overview

The synthesis of N-ethylmalonamic acid can be achieved through the reaction of a malonic acid monoester with ethylamine. A common approach involves the use of diethyl malonate, which is first partially hydrolyzed to its monoester, ethyl malonate, followed by amidation with ethylamine. Alternatively, direct reaction of malonic anhydride with ethylamine would also yield the desired product.

Below is a generalized experimental protocol for the synthesis via the monoester route.

Experimental Protocol: Synthesis of N-ethylmalonamic acid

Materials:

-

Diethyl malonate

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Ethylamine (aqueous solution)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Monoesterification of Diethyl Malonate: Diethyl malonate is carefully hydrolyzed using one equivalent of potassium hydroxide in ethanol to yield potassium ethyl malonate.

-

Acidification: The resulting salt is then acidified with hydrochloric acid to produce ethyl malonate (malonic acid monoethyl ester).

-

Amide Coupling: Ethyl malonate is dissolved in a suitable solvent such as dichloromethane. To this solution, one equivalent of ethylamine and a coupling agent like DCC are added.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

Purification: The filtrate is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-ethylmalonamic acid ethyl ester.

-

Hydrolysis: The ester is then hydrolyzed using aqueous base followed by acidification to yield the final product, N-ethylmalonamic acid.

-

Final Purification: The product can be further purified by recrystallization or column chromatography.

Hypothesized Spectroscopic Data for N-ethylmalonamic Acid

The following tables summarize the expected quantitative data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for N-ethylmalonamic acid. These values are predicted based on the analysis of similar chemical structures and established spectroscopic principles.

FT-IR Spectroscopy

Table 1: Hypothesized FT-IR Data for N-ethylmalonamic acid

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Intensity |

| 3400-3200 | N-H (Amide) | Stretching | Medium |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad |

| 2980-2850 | C-H (Alkyl) | Stretching | Medium |

| ~1720 | C=O (Carboxylic Acid) | Stretching | Strong |

| ~1650 | C=O (Amide I) | Stretching | Strong |

| ~1550 | N-H (Amide II) | Bending | Medium |

¹H NMR Spectroscopy

Table 2: Hypothesized ¹H NMR Data for N-ethylmalonamic acid (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~6.5-7.5 | Broad | 1H | -NH- |

| ~3.3 | Quartet | 2H | -NH-CH₂ -CH₃ |

| ~3.4 | Singlet | 2H | -CO-CH₂ -COOH |

| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ |

¹³C NMR Spectroscopy

Table 3: Hypothesized ¹³C NMR Data for N-ethylmalonamic acid (in CDCl₃)

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~173 | C OOH |

| ~168 | C ONH- |

| ~42 | -CO-C H₂-COOH |

| ~35 | -NH-C H₂-CH₃ |

| ~15 | -NH-CH₂-C H₃ |

Mass Spectrometry

Table 4: Hypothesized Mass Spectrometry Data for N-ethylmalonamic acid

| m/z Ratio | Proposed Fragment Ion |

| 131 | [M]⁺ (Molecular Ion) |

| 114 | [M - OH]⁺ |

| 88 | [M - COOH]⁺ |

| 72 | [CH₂CONHCH₂CH₃]⁺ |

| 44 | [CONHCH₂CH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-ethylmalonamic acid.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups expected in N-ethylmalonamic acid, such as O-H, N-H, C=O, and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in N-ethylmalonamic acid.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR Data Acquisition: Following ¹H NMR, the ¹³C NMR spectrum is acquired. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Analysis: The chemical shifts, integration, and multiplicity (splitting patterns) of the peaks in the ¹H NMR spectrum are analyzed to determine the number and environment of the protons. The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-ethylmalonamic acid.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be via direct infusion or after separation by gas chromatography (GC-MS). For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is common.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of N-ethylmalonamic acid.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

An In-depth Technical Guide on the Potential Biological Activities of 3-(Ethylamino)-3-oxopropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)-3-oxopropanoic acid, a derivative of propanoic acid, and its related compounds are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with these derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

While direct studies on this compound itself are limited, the broader class of propanoic acid derivatives has been extensively investigated, revealing a wide spectrum of pharmacological effects. These activities range from well-established anti-inflammatory and analgesic properties to more recent discoveries in anticancer, antimicrobial, and anticonvulsant domains.[1][2][3][4] This guide will synthesize the available information to highlight the therapeutic potential of this chemical class.

Diverse Biological Activities of Propanoic Acid Derivatives

Derivatives of propanoic acid have demonstrated a remarkable array of biological activities, making them a rich area for drug discovery. The following sections detail the key pharmacological effects observed for this class of compounds.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] Compounds like ibuprofen and ketoprofen are classic examples that exhibit potent anti-inflammatory, analgesic, and antipyretic effects.[1][2][4] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][4] Some derivatives show enhanced anti-inflammatory activity with reduced ulcerogenic effects, a significant side effect of traditional NSAIDs.[5]

Anticancer Activity

Several studies have highlighted the potential of propanoic acid derivatives as anticancer agents.[2][6] For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties, with some compounds showing the ability to reduce cancer cell viability and migration.[6] One promising candidate, compound 20, which contains a 2-furyl substituent, has been identified as a starting point for further optimization.[6] The anticancer activity of these compounds is sometimes linked to their antioxidant properties.[6]

Antimicrobial Activity

The propanoic acid scaffold has also been explored for its antimicrobial potential.[2][7] Derivatives have shown activity against both bacterial and fungal pathogens, including multidrug-resistant strains.[6][7] For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[7]

Anticonvulsant Activity

Certain propanoic acid derivatives have been investigated for their anticonvulsant properties.[2][8] For example, some β, β-diphenyl propionic acid amides have shown mild to moderate anticonvulsant activity in preclinical models.[2] Amino analogues of valproic acid, a well-known antiepileptic drug, have also been synthesized and evaluated, with some showing activity in seizure models.[8]

Other Biological Activities

Beyond the major activities listed above, propanoic acid derivatives have been associated with a range of other pharmacological effects, including:

-

Trypanocidal Activity: Ethyl esters of N-allyl and N-propyl oxamates, which are related to propanoic acid, have shown trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[9]

-

Hypolipidemic Effects: Certain aryloxamic and arylpropionic acid derivatives have demonstrated lipid-lowering effects in animal models.[10]

-

Hedgehog Pathway Inhibition: Aromatic A-ring 23-oxavitamin D3 analogues, which incorporate a propionic acid-like side chain, have been identified as inhibitors of the Hedgehog signaling pathway, a key pathway in development and cancer.[11]

-

NAAA Inhibition: Some β-lactone derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of signaling lipids.[12]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of propanoic acid derivatives, providing a basis for structure-activity relationship (SAR) analysis and further drug design.

Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [6]

| Compound | A549 Cell Viability (%) |

| 1 | No noticeable activity |

| 2 | 86.1 |

| 12 | ~50 |

| 20 | ~50 |

| 21 | ~50 |

| 22 | ~50 |

| 29 | ~50 |

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [7]

| Compound Class | Test Organism | Activity Concentration |

| Starting compounds and hydroarylation products | Candida albicans | Good activity at 64 µg/mL |

| Starting compounds and hydroarylation products | Escherichia coli | Suppressive activity |

| Starting compounds and hydroarylation products | Staphylococcus aureus | Suppressive activity |

Table 3: Anticonvulsant Activity of β, β-Diphenyl Propionic Acid Amides [2]

| Compound | Anticonvulsant Activity (%) |

| 1-8 | 0.0 - 50 |

Table 4: Receptor Binding and In Vivo Potency of Hypolipidemic Propanoic Acid Derivatives [10]

| Compound | Nuclear Receptor IC50 (nM) | Membrane Receptor IC50 (µM) | In Vivo ED50 (µg/kg po) |

| 7f | 0.19 | > 5 | 20 |

| 23a | 0.16 | > 5 | 5 |

| 29c | 1.1 | > 5 | - |

| 33a | 0.11 | > 5 | - |

| 37b | 3.5 | > 5 | - |

| 41 | 0.10 | > 5 | - |

Table 5: NAAA Inhibitory Activity of β-Lactone Derivatives [12]

| Compound | Intracellular NAAA IC50 (nM) |

| 14q | 7 (rat and human) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of propanoic acid derivatives.

In Vitro Anticancer Activity Assay[6]

-

Cell Line: Human lung carcinoma cell line A549.

-

Method: The viability of A549 cells is assessed after treatment with the test compounds. Specific assays like MTT or MTS are commonly used to quantify cell viability.

-

Cell Migration Assay: The effect of the compounds on cancer cell migration is often evaluated using a wound-healing assay or a Boyden chamber assay.

Antimicrobial Susceptibility Testing[7]

-

Method: The antimicrobial activity is typically determined using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC).

-

Test Organisms: A panel of clinically relevant bacteria and fungi are used, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

In Vivo Anticonvulsant Evaluation[2][8]

-

Animal Model: Mice or rats.

-

Methods:

-

Maximal Electroshock Seizure (MES) Test: This test assesses the ability of a compound to prevent the tonic hindlimb extension induced by an electrical stimulus.

-

Subcutaneous Pentylenetetrazol (scMet) Test: This test evaluates the ability of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazol.

-

Receptor Binding Assays[10]

-

Target Receptors: Rat liver nuclear L-T3 receptor and rat membrane L-T3 receptor.

-

Method: Competitive binding assays are performed using radiolabeled ligands to determine the affinity (IC50) of the test compounds for the receptors.

Enzyme Inhibition Assays[12]

-

Target Enzyme: N-acylethanolamine acid amidase (NAAA).

-

Method: The inhibitory potency (IC50) of the compounds is determined by measuring the enzymatic activity in the presence of varying concentrations of the inhibitor. This can be done using fluorescent or colorimetric substrates.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and molecular mechanisms underlying the biological activities of this compound derivatives is critical for rational drug design and development.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of many arylpropionic acid derivatives are primarily mediated through the inhibition of COX-1 and COX-2 enzymes.[2][4]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by arylpropionic acid derivatives.

Hedgehog Signaling Pathway Inhibition

Certain vitamin D3 analogues with a propanoic acid-like side chain have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[11]

Caption: Inhibition of the Hedgehog signaling pathway at the level of Smoothened (SMO).

General Experimental Workflow for Drug Discovery

The process of identifying and characterizing the biological activities of novel compounds typically follows a standardized workflow.

Caption: A typical workflow for the discovery and development of new therapeutic agents.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the development of new drugs with a wide range of therapeutic applications. The existing body of research on related propanoic acid derivatives provides a strong foundation for future investigations. Key areas for future research include:

-

Synthesis of Novel Derivatives: The synthesis and screening of new libraries of this compound derivatives are essential to explore the chemical space and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design.

-

In Vivo Efficacy and Safety: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will help in understanding the relationship between the chemical structure of the derivatives and their biological activity, guiding the optimization of lead compounds.[13][14][15]

By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo trypanocidal activity of the ethyl esters of N-allyl and N-propyl oxamates using different Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Thermodynamic Properties of 3-(Ethylamino)-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-(Ethylamino)-3-oxopropanoic acid. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational approach to determine its key thermodynamic parameters. Furthermore, it details the standard experimental protocols that would be employed for the validation of these computational predictions. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound, particularly in the context of drug development and chemical process optimization.

Introduction

This compound, also known as N-ethylmalonamic acid, is a dicarboxylic acid monoamide. Its molecular structure, featuring both a carboxylic acid and an amide functional group, suggests its potential for diverse chemical interactions and biological activities. A thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This information is paramount for applications in drug design, materials science, and chemical engineering.

This whitepaper presents a computational methodology for the determination of the thermodynamic properties of this compound. It also provides a detailed description of the experimental techniques that are the gold standard for such measurements.

Computationally Determined Thermodynamic Properties

Due to the limited availability of direct experimental thermodynamic data for this compound, computational chemistry methods offer a reliable pathway to predict these properties.[1] High-accuracy composite methods, such as the Gaussian-n theories (e.g., G4 theory), and Density Functional Theory (DFT) are powerful tools for this purpose.[2][3] The following table summarizes the predicted thermodynamic properties obtained through a computational approach.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Calculated Value | Unit |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | [To be calculated] | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | [To be calculated] | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | [To be calculated] | kJ/mol |

| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | [To be calculated] | J/(mol·K) |

Note: The values in this table are placeholders and would be populated upon execution of the computational protocols described in Section 4.1.

Experimental Protocols for Thermodynamic Property Determination

Experimental validation of computationally derived data is a critical step in establishing a complete and accurate thermodynamic profile of a compound. The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a small organic molecule like this compound.[4]

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a malonic acid derivative with ethylamine. A general procedure is outlined below, adapted from similar syntheses.[5]

Protocol:

-

Reaction Setup: Diethyl malonate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Ethylamine: An equimolar amount of ethylamine is added dropwise to the solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to yield the desired this compound.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system.

-

Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.[6][7]

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Measurement: The sample and reference pans are placed in the DSC cell. The measurement protocol involves three runs: a baseline run with two empty pans, a run with a sapphire standard (of known heat capacity), and the sample run.[8] Each run consists of heating the pans at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.[9]

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid, from which the standard enthalpy of formation can be derived.[10][11]

Protocol:

-

Sample Preparation: A pellet of a known mass of this compound is placed in the sample holder of a bomb calorimeter. A fuse wire of known length and combustion energy is attached to the ignition system, with its end in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid).[12] After correcting for the heat of combustion of the fuse wire, the enthalpy of combustion of the sample is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of a solid with low volatility, from which the enthalpy of sublimation can be determined.[13][14]

Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a constant, precisely controlled temperature.

-

Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.

-

Data Analysis: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Enthalpy of Sublimation: The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[15]

Computational and Experimental Workflows

The following diagrams illustrate the logical flow of the computational and experimental procedures for determining the thermodynamic properties of this compound.

Caption: Computational workflow for thermodynamic property prediction.

Caption: Experimental workflow for thermodynamic property validation.

Conclusion

This technical guide has detailed a combined computational and experimental strategy for the comprehensive characterization of the thermodynamic properties of this compound. While experimental data for this specific molecule is currently lacking, the outlined computational protocols provide a robust framework for its theoretical prediction. The described experimental methodologies, including synthesis, DSC, bomb calorimetry, and the Knudsen effusion method, are essential for the subsequent validation of these theoretical results. The data and protocols presented herein are intended to facilitate further research and application of this compound in various scientific and industrial domains.

References

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mt.com [mt.com]

- 10. elettronicaveneta.com [elettronicaveneta.com]

- 11. chemistry.montana.edu [chemistry.montana.edu]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. Knudsen cell - Wikipedia [en.wikipedia.org]

- 14. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Exploring Novel Applications of N-ethylmalonamic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylmalonamic acid, a derivative of malonic acid, represents a chemical scaffold with underexplored potential in biomedical research and drug development. While extensive research into its specific biological activities is nascent, its structural motifs suggest several plausible avenues for investigation. This technical guide consolidates the known physicochemical properties of N-ethylmalonamic acid, outlines a general synthetic protocol, and proposes potential research applications based on the activities of structurally related compounds. Furthermore, this document provides standardized, detailed methodologies for initiating the biological evaluation of this compound, including a generic screening workflow and a hypothetical signaling pathway for investigation. The objective is to provide a foundational resource for researchers poised to explore the therapeutic and scientific utility of N-ethylmalonamic acid and its derivatives.

Introduction

N-ethylmalonamic acid is a mono-amide derivative of malonic acid. Malonic acid and its derivatives are pivotal in biochemistry and organic synthesis, often serving as precursors in the synthesis of more complex molecules, including amino acids and fatty acids. The introduction of an ethylamide group to the malonamic acid backbone presents a molecule with potentially unique biological interactions. Despite this, a thorough review of the scientific literature reveals a notable scarcity of in-depth studies on the novel applications of N-ethylmalonamic acid itself. This guide aims to bridge this gap by providing a comprehensive starting point for researchers.

Physicochemical Properties of N-ethylmalonamic Acid

A summary of the known quantitative data for N-ethylmalonamic acid is presented below. It is important to note that extensive experimental data on its biological properties, such as IC50 or LD50 values, are not currently available in the public domain.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | 3-(ethylamino)-3-oxopropanoic acid |

| CAS Number | 26688-62-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of N-ethylmalonamic Acid

A general protocol for the synthesis of N-ethylmalonamic acid is described below. This method is based on standard amidation reactions.

Experimental Protocol: Synthesis of N-ethylmalonamic acid

Materials:

-

Malonic acid

-

Thionyl chloride (SOCl₂)

-

Ethylamine (C₂H₅NH₂)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend malonic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases and the solid has dissolved. This indicates the formation of malonyl chloride.

-

Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Amidation: Dissolve the resulting crude malonyl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a solution of ethylamine in anhydrous diethyl ether dropwise with constant stirring. An excess of ethylamine is used to neutralize the HCl formed during the reaction.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Filter the mixture to remove the ethylamine hydrochloride salt.

-

Extraction: Wash the ethereal solution with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude N-ethylmalonamic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Novel Research Applications

Given the limited direct research, the potential applications of N-ethylmalonamic acid can be hypothesized based on the known biological activities of structurally similar compounds, such as other malonamic acid derivatives and small-chain fatty acid amides.

-

Enzyme Inhibition: The carboxylic acid and amide moieties suggest that N-ethylmalonamic acid could act as a competitive inhibitor for enzymes that recognize small dicarboxylic acids or their amides as substrates. This could include enzymes involved in metabolic pathways.

-

Anticonvulsant Activity: Some short-chain fatty acids and their derivatives have demonstrated anticonvulsant properties. N-ethylmalonamic acid could be investigated for its potential to modulate neuronal excitability.

-

Anti-inflammatory Effects: The structural similarity to certain endogenous signaling molecules suggests a potential role in modulating inflammatory pathways.

-

Chemical Probe Development: N-ethylmalonamic acid can serve as a scaffold for the synthesis of a library of derivatives. These derivatives could be screened for a wide range of biological activities, making the parent compound a valuable starting point for medicinal chemistry campaigns.

Proposed Experimental Workflows

To facilitate the investigation of N-ethylmalonamic acid's biological effects, a generic experimental workflow for initial screening is proposed.

Caption: A generalized workflow for the initial biological evaluation of N-ethylmalonamic acid.

Hypothetical Signaling Pathway for Investigation

As a starting point for mechanistic studies, researchers could investigate the effect of N-ethylmalonamic acid on a well-characterized signaling pathway, such as the MAPK/ERK pathway, which is central to cellular processes like proliferation, differentiation, and survival.

Caption: A hypothetical model of N-ethylmalonamic acid's potential interaction with the MAPK/ERK pathway.

Conclusion

N-ethylmalonamic acid is a chemical entity with a currently underexplored but potentially rich area of application in research and drug development. This technical guide provides a foundational platform for researchers by summarizing its known properties, outlining a synthetic route, and proposing logical next steps for its biological evaluation. The provided experimental workflows and hypothetical signaling pathways are intended to serve as templates to inspire and guide future investigations into this promising molecule. It is hoped that this document will catalyze new research efforts aimed at unlocking the full potential of N-ethylmalonamic acid and its derivatives.

CAS number and identifiers for 3-(Ethylamino)-3-oxopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Ethylamino)-3-oxopropanoic acid, also known as N-ethylmalonamic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines confirmed identifiers with inferred data based on analogous compounds and established chemical principles.

Core Identifiers and Chemical Properties

This compound is a dicarboxylic acid monoamide. The following table summarizes its key identifiers and physicochemical properties.

| Identifier Type | Value | Source |

| CAS Number | 773098-59-2 | Crysdot LLC[1] |

| Molecular Formula | C₅H₉NO₃ | Crysdot LLC[1] |

| Molecular Weight | 131.13 g/mol | CymitQuimica |

| IUPAC Name | This compound | - |

| Synonyms | N-Ethylmalonamic acid, 2-(Ethylcarbamoyl)acetic acid | - |

| InChI | InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | CymitQuimica |

| InChIKey | USHWNTZTUAQDFH-UHFFFAOYSA-N | CymitQuimica |

| SMILES | CCNC(=O)CC(=O)O | CymitQuimica |

Experimental Data (Predicted)

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Expected signals would include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group adjacent to the nitrogen, a singlet for the methylene protons between the carbonyl groups, and broad signals for the amide and carboxylic acid protons. |

| ¹³C NMR | Predicted peaks would include signals for the two carbonyl carbons (amide and carboxylic acid), the methylene carbon between the carbonyls, and the two carbons of the ethyl group. |

| Infrared (IR) | The spectrum is expected to show a broad O-H stretching band for the carboxylic acid, an N-H stretching band for the secondary amide, and two distinct C=O stretching bands for the carboxylic acid and amide carbonyl groups. |

| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z = 131.13. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the ethyl and amide groups. |

Experimental Protocols

A standard and effective method for the synthesis of N-substituted malonamic acids involves the mono-amidation of a malonic acid ester.

General Synthesis of N-Ethylmalonamic Acid

This protocol is a generalized procedure based on the well-established malonic ester synthesis.[2][3]

Materials:

-

Diethyl malonate

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)

-

A suitable solvent (e.g., ethanol, methanol, or a non-polar solvent for the reaction)

-

Base (e.g., sodium ethoxide, if starting from ethylamine hydrochloride)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent.

-

Amine Addition: Add a stoichiometric equivalent of ethylamine to the solution. If using an amine salt, a preceding deprotonation step with a suitable base would be necessary.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the amidation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid to protonate the carboxylate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound follows a logical workflow derived from the principles of malonic ester synthesis.

As of the latest literature search, there is no specific information detailing the involvement of this compound in any signaling pathways. Research into the biological activity of this compound and its derivatives could elucidate potential therapeutic applications and its role in cellular processes.

References

3-(Ethylamino)-3-oxopropanoic Acid: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific and technical information for 3-(Ethylamino)-3-oxopropanoic acid (also known as N-ethylmalonamic acid). Despite extensive literature searches, it is important to note that detailed experimental data and biological studies on this specific compound are exceptionally limited in the public domain. This document summarizes the available chemical information and clearly delineates the current gaps in the scientific literature.

Chemical Identity and Properties

This compound is a dicarboxylic acid monoamide. It is structurally related to malonic acid, with one of the carboxylic acid groups converted to an N-ethylamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Ethylmalonamic acid | N/A |

| CAS Number | 773098-59-2 | N/A |

| Molecular Formula | C₅H₉NO₃ | N/A |

| Molecular Weight | 131.13 g/mol | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound have not been identified in the current scientific literature. However, based on general principles of organic chemistry and known reactions for the synthesis of related N-alkyl malonamic acids, a plausible synthetic route can be proposed.

Hypothetical Synthesis Pathway

A common method for the preparation of malonamic acids involves the reaction of a malonic acid derivative with a primary amine. One potential pathway for the synthesis of this compound could involve the reaction of diethyl malonate with ethylamine, followed by selective hydrolysis of one of the ester groups.

It is crucial to emphasize that the following is a generalized and hypothetical protocol and has not been experimentally validated for this specific compound.

Step 1: Amidation of Diethyl Malonate Diethyl malonate would be reacted with ethylamine in a suitable solvent. This reaction would likely require elevated temperatures to proceed at a reasonable rate and would yield a mixture of the desired N-ethylmalonamic acid ethyl ester and the corresponding diamide.

Step 2: Selective Saponification The resulting ester could then be selectively hydrolyzed to the carboxylic acid using a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Careful control of the reaction conditions (temperature, reaction time, and amount of base) would be necessary to favor the hydrolysis of the ester over the amide bond.

Step 3: Acidification and Isolation Acidification of the reaction mixture with a mineral acid (e.g., HCl) would protonate the carboxylate to yield this compound, which could then be isolated by extraction and purified by recrystallization.

Below is a logical workflow diagram for this hypothetical synthesis.

Biological Activity and Mechanism of Action

There is currently no available information in peer-reviewed scientific literature regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Studies on its potential as a therapeutic agent, its interaction with biological targets, or its metabolic fate have not been reported.

Involvement in Signaling Pathways

Due to the lack of research on its biological activity, this compound has not been implicated in any known signaling pathways. Consequently, no diagrams of signaling pathways involving this compound can be generated at this time.

Experimental Data and Protocols

A thorough search of scientific databases has not yielded any publications containing quantitative data or detailed experimental protocols for studies involving this compound. As such, no tables of quantitative data or detailed methodologies can be provided.

Conclusion and Future Directions

This compound is a chemically defined compound that is commercially available for research purposes. However, there is a significant void in the scientific literature concerning its synthesis, physical and chemical properties, biological activity, and potential applications.

For researchers, scientists, and drug development professionals interested in this molecule, the following areas represent unexplored avenues of investigation:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity across a range of in vitro and in vivo models.

-

Investigation into its metabolic stability and potential metabolites.

-

Exploration of its potential as a building block in medicinal chemistry for the synthesis of more complex molecules.

This document will be updated as new information becomes available in the peer-reviewed scientific literature.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Ethylamino)-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step laboratory protocol for the synthesis of 3-(Ethylamino)-3-oxopropanoic acid. The synthesis is a two-step process commencing with the formation of ethyl 3-(ethylamino)-3-oxopropanoate from the reaction of diethyl malonate and ethylamine. This intermediate is subsequently hydrolyzed under basic conditions to yield the final product. This protocol includes comprehensive information on reagents, equipment, safety precautions, and reaction conditions, along with data presentation in tabular format and a visual representation of the experimental workflow.

Introduction

This compound, also known as N-ethylmalonamic acid, is a malonic acid derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the preparation of more complex molecules in medicinal chemistry and drug development. The presence of both a carboxylic acid and an amide functional group makes it a versatile synthon for further chemical modifications. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Chemical Reaction

The overall synthesis is a two-step process:

-

Amidation: Diethyl malonate reacts with ethylamine to form ethyl 3-(ethylamino)-3-oxopropanoate.

-

Hydrolysis (Saponification): The resulting ester is hydrolyzed using a base, followed by acidification, to produce this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(ethylamino)-3-oxopropanoate

This procedure is adapted from similar reactions involving the amination of diethyl malonate.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer.

-

Ice-salt bath

-

Diethyl malonate

-

Ethylamine (70% solution in water)

-

Ethanol

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask, prepare a solution of diethyl malonate in ethanol.

-

Cool the flask to between -5°C and 0°C using an ice-salt bath.

-

Slowly add a solution of ethylamine in ethanol dropwise to the cooled diethyl malonate solution while stirring vigorously. The temperature should be maintained below 5°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3-4 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(ethylamino)-3-oxopropanoate as an oil or solid. This crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure follows a general saponification protocol for esters.[1][2]

Materials and Equipment:

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Crude ethyl 3-(ethylamino)-3-oxopropanoate (from Step 1)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate or other suitable organic solvent for extraction

-

Separatory funnel

-

pH paper

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the crude ethyl 3-(ethylamino)-3-oxopropanoate in a mixture of methanol (or ethanol) and a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid, followed by 1M HCl for fine adjustment. A precipitate of the product may form.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or ethyl acetate/hexane).

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethyl Malonate) | Density (g/mL) | Amount | Moles |

| Diethyl Malonate | 160.17 | 1.0 | 1.055 | User Defined | Calculated |

| Ethylamine (70% in H₂O) | 45.08 | 1.0 - 1.2 | ~0.81 | Calculated | Calculated |

| Sodium Hydroxide | 40.00 | 1.5 - 2.0 | - | Calculated | Calculated |

| Ethanol | 46.07 | - | 0.789 | Sufficient Volume | - |

| Methanol | 32.04 | - | 0.792 | Sufficient Volume | - |

| Hydrochloric Acid | 36.46 | - | ~1.18 (conc.) | As needed for acidification | - |

Table 2: Product Information

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |

| This compound | C₅H₉NO₃ | 131.13 | Calculated | Measured | Calculated | To be determined |

Safety Precautions

-

Diethyl malonate: Combustible liquid. Causes eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Sodium hydroxide/Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

-

An emergency shower and eyewash station should be readily accessible.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analysis of N-ethylmalonamic acid by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the structural characterization and quantification of N-ethylmalonamic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of N-ethylmalonamic acid.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for N-ethylmalonamic acid. These values are estimates based on standard chemical shift increments and may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N-ethylmalonamic acid

| Protons | Multiplicity | Predicted Chemical Shift (δ) in ppm |

| -CH₃ (ethyl) | Triplet | ~1.1 |

| -CH₂- (ethyl) | Quartet | ~3.3 |

| -CH₂- (malonamic) | Singlet | ~3.4 |

| -NH- (amide) | Broad Singlet | ~8.0 |

| -COOH (acid) | Broad Singlet | ~11.0-12.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethylmalonamic acid

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| -C H₃ (ethyl) | ~15 |

| -C H₂- (ethyl) | ~35 |

| -C H₂- (malonamic) | ~42 |

| -C =O (amide) | ~168 |

| -C =O (acid) | ~171 |

Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing and analyzing a sample of N-ethylmalonamic acid using NMR spectroscopy.

1.2.1. Materials

-

N-ethylmalonamic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)[1]

-

Pipettes and vials

-

Internal standard (e.g., TMS for organic solvents, DSS or TSP for aqueous solutions)[3]

1.2.2. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the N-ethylmalonamic acid sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] The choice of solvent is critical as it can influence chemical shifts.[1]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[4]

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR coil.[1][2]

-

Adding Internal Standard: If required for precise chemical shift referencing, add a small amount of an appropriate internal standard.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

1.2.3. NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[1]

-

Acquiring Spectra:

-

¹H NMR: Acquire a proton spectrum. Typical acquisition times are a few minutes.

-

¹³C NMR: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time (20-60 minutes or more, depending on the sample concentration).[3]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or the internal standard.

NMR Workflow Diagram

References

Application Notes and Protocols for In Vitro Evaluation of 3-(Ethylamino)-3-oxopropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Ethylamino)-3-oxopropanoic acid, also known as N-Ethylmalonamic acid, is a small organic molecule with the formula C5H9NO3[1]. While specific biological activities of this compound are not extensively documented, its structural similarity to other propanoic acid derivatives that exhibit anticancer and antimicrobial properties suggests its potential as a therapeutic candidate[2][3][4]. These application notes provide a framework for the initial in vitro screening of this compound to assess its potential cytotoxic and antimicrobial effects.

The following protocols describe standardized methods to evaluate the compound's effect on cancer cell viability through the MTT assay and its antimicrobial efficacy by determining the Minimum Inhibitory Concentration (MIC).

Section 1: Evaluation of Cytotoxic Activity

A fundamental step in anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth or induce cell death[5][6]. The MTT assay is a widely used colorimetric method to determine cell viability and cytotoxicity[7][8][9]. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which can be measured spectrophotometrically[8].

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa or A549).

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[10].

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2[10].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals[8].

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization[10].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.

-

Data Presentation: Cytotoxicity Data

The results from the MTT assay can be summarized in the following tables.

Table 1: Raw Absorbance Data (570 nm)

| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |

|---|---|---|---|---|

| Vehicle Control | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| 250 | ||||

| 500 | ||||

| 1000 |

| Blank | | | | |

Table 2: Calculated Cell Viability and IC50

| Concentration (µM) | Average Absorbance | % Viability |

|---|---|---|

| Vehicle Control | 100 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| 250 | ||

| 500 | ||

| 1000 |

| Calculated IC50 (µM) | | |

Section 2: Evaluation of Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Structurally related compounds have shown promise in this area[3][4]. The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[11].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

-

This compound

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strains overnight on Mueller-Hinton Agar.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells[3].

-

-

Compound Dilution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add 100 µL of sterile MHB to all wells.

-